molecular formula C14H12O5 B2588002 5-[(4-Acetylphenoxy)methyl]-2-furoic acid CAS No. 832740-35-9

5-[(4-Acetylphenoxy)methyl]-2-furoic acid

Cat. No.: B2588002
CAS No.: 832740-35-9
M. Wt: 260.245
InChI Key: LVRXELBJNRHQLM-UHFFFAOYSA-N
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Description

5-[(4-Acetylphenoxy)methyl]-2-furoic acid is an organic compound with the molecular formula C14H12O5 and a molecular weight of 260.25 g/mol . This compound is characterized by the presence of a furan ring substituted with a carboxylic acid group and a phenoxy group bearing an acetyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-[(4-Acetylphenoxy)methyl]-2-furoic acid typically involves the reaction of 5-hydroxymethyl-2-furoic acid with 4-acetylphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[(4-Acetylphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-Acetylphenoxy)methyl]-2-furoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-[(4-Acetylphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 5-[(4-Acetylphenoxy)methyl]-2-furoic acid include:

    5-[(4-Methylphenoxy)methyl]-2-furoic acid: Differing by the presence of a methyl group instead of an acetyl group.

    5-[(4-Hydroxyphenoxy)methyl]-2-furoic acid: Featuring a hydroxy group instead of an acetyl group.

    5-[(4-Chlorophenoxy)methyl]-2-furoic acid: Containing a chlorine atom in place of the acetyl group.

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific acetyl substitution, which imparts distinct properties and applications.

Properties

IUPAC Name

5-[(4-acetylphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXELBJNRHQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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